molecular formula C5H12ClNO2 B8239891 (3R,5S)-5-aminotetrahydropyran-3-ol;hydrochloride

(3R,5S)-5-aminotetrahydropyran-3-ol;hydrochloride

Cat. No.: B8239891
M. Wt: 153.61 g/mol
InChI Key: XAVXIXWOZUSCNX-UYXJWNHNSA-N
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Description

(3R,5S)-5-aminotetrahydropyran-3-ol;hydrochloride is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-5-aminotetrahydropyran-3-ol;hydrochloride typically involves enantioselective hydrogenation of precursors using specific catalysts. One common method includes the use of a ruthenium-optically active phosphine complex as a catalyst to achieve high selectivity for the desired stereoisomer . The reaction conditions are generally mild, ensuring high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound often employs biocatalytic processes. These methods utilize enzymes such as diketoreductases and carbonyl reductases to achieve high enantioselectivity and efficiency . The use of biocatalysts not only enhances the stereoselectivity but also reduces the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-5-aminotetrahydropyran-3-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions often involve the conversion of carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions produce alcohols.

Scientific Research Applications

(3R,5S)-5-aminotetrahydropyran-3-ol;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,5S)-5-aminotetrahydropyran-3-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit precisely into the active sites of these targets, modulating their activity. This interaction can lead to the inhibition or activation of enzymatic pathways, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3R,5S)-5-aminotetrahydropyran-3-ol;hydrochloride apart is its specific amino group, which imparts unique reactivity and interaction capabilities. This makes it particularly valuable in the synthesis of biologically active molecules and in studies of enzyme mechanisms.

Properties

IUPAC Name

(3R,5S)-5-aminooxan-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c6-4-1-5(7)3-8-2-4;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVXIXWOZUSCNX-UYXJWNHNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COCC1O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](COC[C@@H]1O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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